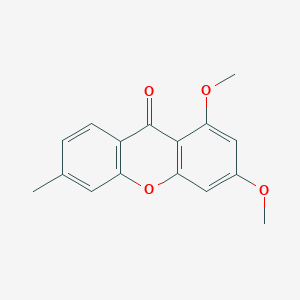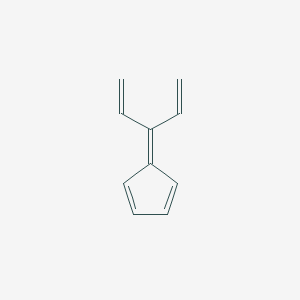
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is an organic compound with the molecular formula C10H8. It is a conjugated diene, meaning it contains two double bonds separated by a single bond, which allows for delocalization of electrons across the molecule. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with penta-1,4-diene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and penta-1,4-diene as a dienophile. This reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, utilizing continuous flow reactors to maintain optimal reaction conditions. The reactants are often purified before the reaction to ensure high yields and purity of the final product. Post-reaction, the product is typically isolated using distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: Electrophilic substitution reactions can occur at the double bonds, where halogens or other electrophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium (Pd) catalyst.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Diketones, carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopentadiene derivatives.
Scientific Research Applications
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. This allows for electron delocalization, making it reactive towards electrophiles and nucleophiles. In biological systems, it may interact with proteins or enzymes, altering their function and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: A simpler diene with the formula C5H6, used as a precursor in many organic syntheses.
Dicyclopentadiene: A dimer of cyclopentadiene, used in the production of resins and other industrial chemicals.
1,4-Pentadien-3-one, 1,5-diphenyl-: Another conjugated diene with different substituents, used in various chemical applications.
Uniqueness
5-(Penta-1,4-dien-3-ylidene)cyclopenta-1,3-diene is unique due to its specific structure, which combines the properties of both cyclopentadiene and penta-1,4-diene. This gives it distinct reactivity and makes it valuable in specialized chemical syntheses and research applications.
Properties
CAS No. |
53841-06-8 |
|---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
5-penta-1,4-dien-3-ylidenecyclopenta-1,3-diene |
InChI |
InChI=1S/C10H10/c1-3-9(4-2)10-7-5-6-8-10/h3-8H,1-2H2 |
InChI Key |
ANHOXVJNUDWBFK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C1C=CC=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


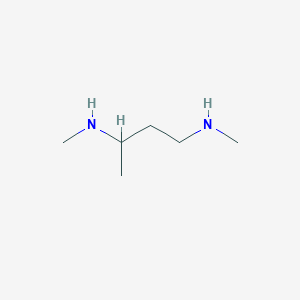
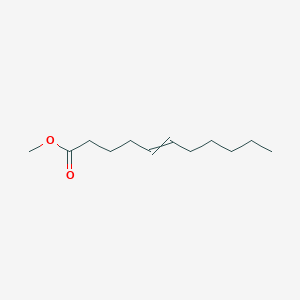
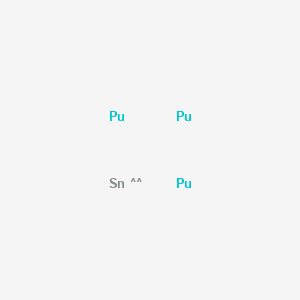
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)
![Ethyl 2-chloro-2-[(E)-(3-chloro-2-methoxyphenyl)diazenyl]propanoate](/img/structure/B14629021.png)
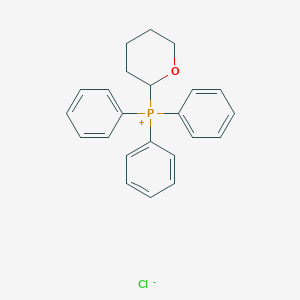


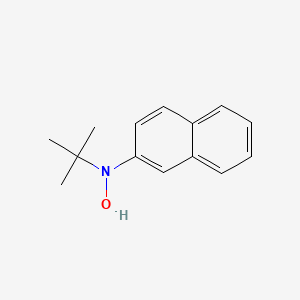
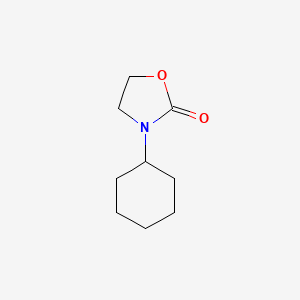

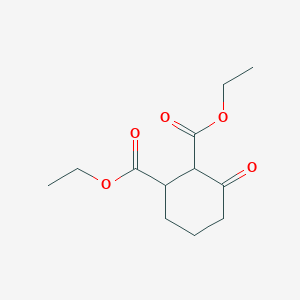
![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
